molecular formula C11H11ClO3 B084925 Acetyltropylic chloride CAS No. 14510-37-3

Acetyltropylic chloride

Cat. No.: B084925
CAS No.: 14510-37-3
M. Wt: 226.65 g/mol
InChI Key: PWWISFVVAKCNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetyltropylic chloride is an organic compound with the chemical formula C11H11ClO3. It is known for its role as an acylating agent in organic synthesis. This compound is typically a colorless to pale yellow oily liquid and is soluble in organic solvents such as ethanol and dimethyl sulfoxide. This compound is used in the synthesis of various organic compounds, including esters, amides, and anhydrides .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetyltropylic chloride can be synthesized through the reaction of tropic acid with acetyl chloride in the presence of a catalyst such as N,N-dimethylformamide in dichloromethane. The reaction is carried out at room temperature (25°C) for several hours. The resulting product is then treated with oxalyl chloride to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process typically includes the use of dichloromethane as a solvent and oxalyl chloride as a chlorinating agent. The reaction is carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Acetyltropylic chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Acetyltropylic chloride has several applications in scientific research:

    Chemistry: Used as an acylating agent in the synthesis of various organic compounds.

    Biology: Employed in the modification of biological molecules for research purposes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Used in the production of dyes and diagnostic reagents.

Mechanism of Action

The mechanism of action of acetyltropylic chloride involves its role as an acylating agent. It reacts with nucleophiles such as amines and alcohols, transferring its acyl group to the nucleophile. This reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of the chloride ion .

Comparison with Similar Compounds

Uniqueness: Acetyltropylic chloride is unique due to its specific structure, which includes a tropic acid moiety. This structure imparts distinct reactivity and properties compared to other acylating agents. Its ability to form specific esters and amides makes it valuable in the synthesis of complex organic molecules .

Properties

IUPAC Name

(3-chloro-3-oxo-2-phenylpropyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-8(13)15-7-10(11(12)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWISFVVAKCNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C1=CC=CC=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447291
Record name 3-Chloro-3-oxo-2-phenylpropyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14510-37-3
Record name 3-Chloro-3-oxo-2-phenylpropyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.